molecular formula C26H30N4O6S2 B13756989 Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate CAS No. 53222-02-9

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate

Cat. No.: B13756989
CAS No.: 53222-02-9
M. Wt: 558.7 g/mol
InChI Key: WDYGVEFKSVEXFD-UHFFFAOYSA-N
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Description

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate is a complex organic compound with a molecular formula of C25-H26-N4-O3-S.C-H4-O3-S and a molecular weight of 558.72 . This compound is known for its unique structure, which includes an acridine moiety and a butylsulfonamido group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the acridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butylsulfonamido group: This is achieved through a nucleophilic substitution reaction where a butylsulfonyl chloride reacts with an aniline derivative.

    Coupling of the acridine and butylsulfonamido moieties: This step involves the formation of an amide bond between the acridine core and the butylsulfonamido group.

    Methanesulfonate formation: The final step involves the reaction of the intermediate compound with methanesulfonic acid to form the methanesulfonate salt.

Chemical Reactions Analysis

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate into DNA, disrupting the DNA structure and inhibiting DNA replication and transcription. The butylsulfonamido group enhances the compound’s binding affinity to its molecular targets, increasing its potency .

Comparison with Similar Compounds

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate can be compared with other similar compounds, such as:

Properties

CAS No.

53222-02-9

Molecular Formula

C26H30N4O6S2

Molecular Weight

558.7 g/mol

IUPAC Name

N-[9-[4-(butylsulfonylamino)phenyl]imino-10H-acridin-10-ium-3-yl]acetamide;methanesulfonate

InChI

InChI=1S/C25H26N4O3S.CH4O3S/c1-3-4-15-33(31,32)29-19-11-9-18(10-12-19)27-25-21-7-5-6-8-23(21)28-24-16-20(26-17(2)30)13-14-22(24)25;1-5(2,3)4/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)(H,27,28);1H3,(H,2,3,4)

InChI Key

WDYGVEFKSVEXFD-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3)NC(=O)C)[NH2+]C4=CC=CC=C42.CS(=O)(=O)[O-]

Origin of Product

United States

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